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molecular formula C10H8O3 B580274 4-Hydroxy-7-methylcoumarin CAS No. 18692-77-8

4-Hydroxy-7-methylcoumarin

Cat. No. B580274
M. Wt: 176.171
InChI Key: MHZZDYJKWIQMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960409B2

Procedure details

To a mechanically stirred suspension of sodium hydride (60% in oil, 30 g, 749 mmol) in toluene (400 mL), heated at 80° C., a solution of the commercially available 2′-hydroxy-4′-methylacetophenone (50 g, 0.333 mmol) in 150 mL of toluene was added dropwise over 1 h. After complete addition, the mixture was stirred 15 min and a solution of diethyl carbonate (81 mL, 666 mmol) in toluene (500 mL) was added dropwise over 1 h. The reaction mixture was then stirred overnight at reflux. After cooling, the reaction mixture was poured into 800 mL of 2N HCl. The precipitate formed was collected by filtration, co-evaporated twice with toluene and dried under high vacuum at 55° C. 1H NMR (400 MHz, acetone-d6): 11.1 (bs, 1H), 7.76 (d, 1H), 7.18 (d, 1H), 7.14 (s, 1H), 5.60 (s, 1H), 2.47 (s, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
81 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[C:11](=[O:13])[CH3:12].[C:14](=O)(OCC)[O:15]CC.Cl>C1(C)C=CC=CC=1>[OH:13][C:11]1[C:5]2[C:4](=[CH:9][C:8]([CH3:10])=[CH:7][CH:6]=2)[O:3][C:14](=[O:15])[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)C)C(C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
81 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 55° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OC1=CC(OC2=CC(=CC=C12)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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